molecular formula C12H22N2O5S2 B12125847 1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12125847
M. Wt: 338.4 g/mol
InChI Key: MKXSXKZAVGMFPP-UHFFFAOYSA-N
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Description

1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes two tetrahydrothiophene rings each substituted with a methyl group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:

    Formation of Tetrahydrothiophene Rings: The initial step involves the synthesis of the tetrahydrothiophene rings. This can be achieved through the cyclization of appropriate diene precursors with sulfur sources under acidic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Oxidation to Sulfone: The tetrahydrothiophene rings are then oxidized to the sulfone form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using phosgene and ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atoms, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its stability and functional groups make it useful in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which 1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and binding properties.

    1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: The position of the substituents on the tetrahydrothiophene rings is different, potentially altering its chemical and biological properties.

Uniqueness

1-Methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H22N2O5S2

Molecular Weight

338.4 g/mol

IUPAC Name

1-methyl-1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C12H22N2O5S2/c1-11(4-6-20(16,17)8-11)13-10(15)14(3)12(2)5-7-21(18,19)9-12/h4-9H2,1-3H3,(H,13,15)

InChI Key

MKXSXKZAVGMFPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)N(C)C2(CCS(=O)(=O)C2)C

Origin of Product

United States

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